(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole
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Overview
Description
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphanyl group and an indeno-oxazole framework. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(diphenylphosphanyl)benzaldehyde with 4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents under an inert atmosphere.
Substitution: Halogenating agents like bromine or chlorine; reactions are performed in solvents such as chloroform or carbon tetrachloride.
Major Products
Oxidation: Phosphine oxides
Reduction: Reduced phosphine derivatives
Substitution: Halogenated phosphine compounds
Scientific Research Applications
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole involves its interaction with specific molecular targets and pathways. The phosphanyl group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
2-(Diphenylphosphanyl)benzaldehyde: A precursor in the synthesis of various phosphine-containing compounds.
4,4-Dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole: A structural analog used in the synthesis of related compounds.
Uniqueness
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole stands out due to its unique combination of a phosphanyl group and an indeno-oxazole framework. This structural feature imparts distinct chemical properties, making it a versatile compound in various applications, from catalysis to material science.
Properties
Molecular Formula |
C30H26NOP |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[2-[(3aS,8bR)-4,4-dimethyl-3a,8b-dihydroindeno[2,1-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H26NOP/c1-30(2)25-19-11-9-17-23(25)27-28(30)31-29(32-27)24-18-10-12-20-26(24)33(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3/t27-,28-/m1/s1 |
InChI Key |
XLJCSKHVWKPAMV-VSGBNLITSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H](C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(C2C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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